molecular formula C14H17N B2893872 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 17897-01-7

2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

Cat. No. B2893872
CAS RN: 17897-01-7
M. Wt: 199.297
InChI Key: IXBWNBCZRRBLPX-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a chemical compound with the molecular formula C14H17NO . It has an average mass of 215.291 Da and a monoisotopic mass of 215.131012 Da .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole consists of a cyclohepta[b]indole core with a methyl group attached to the 2-position . The InChI code for this compound is 1S/C14H17N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h4-5,7,9,14H,1-3,6,8H2 .


Physical And Chemical Properties Analysis

The physical form of 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a solid . The compound should be stored in an inert atmosphere at room temperature .

Safety and Hazards

The safety information available indicates that 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-10-7-8-14-12(9-10)11-5-3-2-4-6-13(11)15-14/h7-9,15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBWNBCZRRBLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

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